Prifelone
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Overview
Description
Loreclezol is a sedative and anticonvulsant compound that acts as a gamma-aminobutyric acid type A (GABA A) receptor positive allosteric modulator . Structurally, it is a triazole derivative and has been shown to share its binding site with valerenic acid, an extract from the valerian plant . Loreclezol is particularly noted for its protective effects against pentylenetetrazol-induced seizures in animal models .
Preparation Methods
The synthesis of Loreclezol involves the formation of a triazole ring structure. The specific synthetic routes and reaction conditions for Loreclezol are not widely detailed in public literature. general methods for synthesizing triazole derivatives typically involve cyclization reactions under controlled conditions . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Loreclezol undergoes various chemical reactions, including:
Oxidation: Loreclezol can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Reduction reactions involving Loreclezol may alter its triazole ring structure.
Substitution: Substitution reactions can occur at the triazole ring or the phenyl groups attached to it.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, and catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Loreclezol has several scientific research applications:
Chemistry: Used as a model compound to study the effects of triazole derivatives on GABA A receptors.
Biology: Investigated for its effects on neuronal activity and seizure models.
Medicine: Explored as a potential anticonvulsant and sedative agent.
Industry: Potential applications in the development of new pharmaceuticals targeting GABA A receptors.
Mechanism of Action
Loreclezol exerts its effects by modulating the GABA A receptor. It acts as a positive allosteric modulator, enhancing the receptor’s response to gamma-aminobutyric acid (GABA). This modulation increases chloride ion influx, leading to hyperpolarization of the neuron and reduced neuronal excitability . The binding site for Loreclezol is distinct from that of benzodiazepines, and its effects are not blocked by flumazenil, a benzodiazepine antagonist .
Comparison with Similar Compounds
Loreclezol is similar to other GABA A receptor modulators such as benzodiazepines and valerenic acid. it is unique in its binding site and mechanism of action. Unlike benzodiazepines, Loreclezol does not interact with the benzodiazepine recognition site and its effects are not reversed by benzodiazepine receptor inverse agonists . Similar compounds include:
Benzodiazepines: Commonly used sedatives and anticonvulsants.
Valerenic Acid: A natural compound from valerian root with similar binding properties.
Loreclezol’s distinct binding site and mechanism make it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
69425-13-4 |
---|---|
Molecular Formula |
C19H24O2S |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(3,5-ditert-butyl-4-hydroxyphenyl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C19H24O2S/c1-18(2,3)13-10-12(16(20)15-8-7-9-22-15)11-14(17(13)21)19(4,5)6/h7-11,21H,1-6H3 |
InChI Key |
WAAVMZLJRXYRMA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)C2=CC=CS2 |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)C2=CC=CS2 |
Appearance |
Solid powder |
69425-13-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2,6-di-tert-butyl-4-(2'-thenoyl)phenol prifelone R 830 R-830 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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